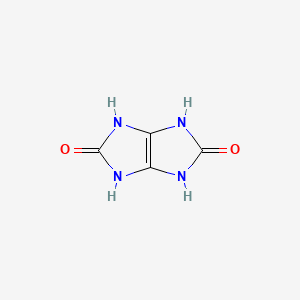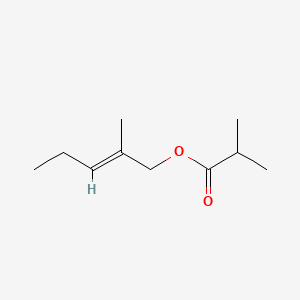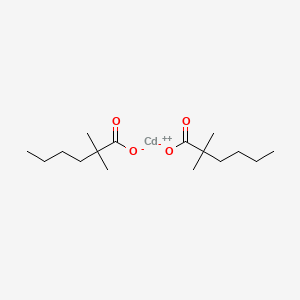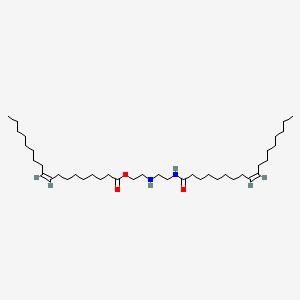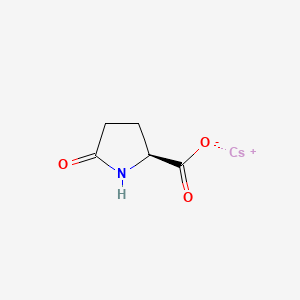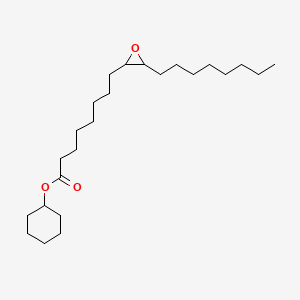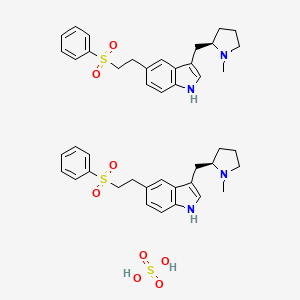
Eletriptan hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eletriptan hemisulfate: is a pharmaceutical compound used primarily for the treatment of migraine headaches. It is a second-generation triptan medication, which functions as a selective serotonin receptor agonist. This compound is marketed under the brand name Relpax and is known for its efficacy in aborting migraine attacks that are already in progress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eletriptan hemisulfate is synthesized through a multi-step chemical process. The synthesis begins with the formation of the indole core, which is then functionalized to introduce the necessary substituents. The key steps involve:
Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Functionalization: The indole core is then functionalized by introducing a sulfonyl group and a pyrrolidine moiety. This involves reactions such as sulfonylation and alkylation.
Formation of Hemisulfate Salt: The final step involves the formation of the hemisulfate salt by reacting eletriptan with sulfuric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Eletriptan hemisulfate can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: Substitution reactions can occur at the pyrrolidine moiety, where different substituents can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides and nucleophiles under basic conditions
Major Products:
Oxidation Products: Oxidation of the indole core can lead to the formation of indole-2,3-diones.
Reduction Products: Reduction of the sulfonyl group can yield sulfides.
Substitution Products: Substitution at the pyrrolidine moiety can introduce various alkyl or aryl groups
Scientific Research Applications
Chemistry: Eletriptan hemisulfate is used as a model compound in the study of serotonin receptor agonists. It serves as a reference compound in the development of new triptan medications .
Biology: In biological research, this compound is used to study the mechanisms of migraine and the role of serotonin receptors in pain modulation .
Medicine: Clinically, this compound is used to treat acute migraine attacks. It is also studied for its potential use in other neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations, particularly those targeting migraine relief .
Mechanism of Action
Eletriptan hemisulfate exerts its effects by binding to serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. Additionally, this compound inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain .
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different receptor binding profile.
Rizatriptan: Known for its rapid onset of action compared to other triptans.
Zolmitriptan: Similar to eletriptan but with a different pharmacokinetic profile
Uniqueness: Eletriptan hemisulfate is unique in its high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which contributes to its efficacy in treating migraines. It also has a favorable pharmacokinetic profile, with a relatively long half-life compared to other triptans, providing sustained relief from migraine symptoms .
Properties
CAS No. |
219790-71-3 |
|---|---|
Molecular Formula |
C44H54N4O8S3 |
Molecular Weight |
863.1 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;sulfuric acid |
InChI |
InChI=1S/2C22H26N2O2S.H2O4S/c2*1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;1-5(2,3)4/h2*2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;(H2,1,2,3,4)/t2*19-;/m11./s1 |
InChI Key |
IYVZCNNIKYUHHM-WXMGBDCWSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



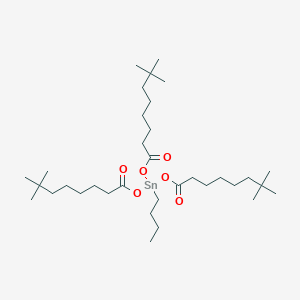
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


